Methyl prednisolonate

Description

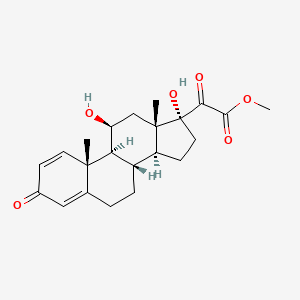

Structure

2D Structure

3D Structure

Properties

CAS No. |

57072-99-8 |

|---|---|

Molecular Formula |

C22H28O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

methyl 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetate |

InChI |

InChI=1S/C22H28O6/c1-20-8-6-13(23)10-12(20)4-5-14-15-7-9-22(27,18(25)19(26)28-3)21(15,2)11-16(24)17(14)20/h6,8,10,14-17,24,27H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,20-,21-,22-/m0/s1 |

InChI Key |

BYJMCPXILLQHFX-XWEMDTDISA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(=O)OC)O)CCC4=CC(=O)C=CC34C)O |

Synonyms |

methyl prednisolonate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Methyl Prednisolonate

Retrosynthetic Analysis and Key Precursors for Methyl Prednisolonate

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify its fundamental precursors. The primary disconnection occurs at the C-21 ester linkage, identifying prednisolone (B192156) as the immediate and principal precursor. This disconnection simplifies the synthesis to a forward reaction of esterifying the C-21 hydroxyl group of prednisolone.

Prednisolone itself is a well-established steroid, synthesized through various multi-step processes, often originating from more readily available steroid starting materials like hydrocortisone (B1673445) or other pregnane (B1235032) derivatives. The synthesis of the prednisolone backbone, however, is beyond the scope of this analysis, which focuses on the final esterification step to yield this compound.

The key precursors and reagents for the synthesis of this compound are outlined in the table below.

| Precursor/Reagent | Role in Synthesis |

| Prednisolone | The foundational steroid scaffold containing the C-21 hydroxyl group for esterification. |

| Methanol (B129727) | The source of the methyl group for the formation of the methyl ester. |

| Oxidizing Agents | Used to convert the C-21 hydroxyl group to an intermediate aldehyde or carboxylic acid. |

| Catalysts | To facilitate the esterification reaction, which can include acids, bases, or enzymes. |

Established Synthetic Routes for this compound

The established synthetic routes to this compound primarily revolve around the esterification of the C-21 hydroxyl group of prednisolone.

A prominent method for the synthesis of this compound involves a two-step oxidation process followed by esterification. In this pathway, prednisolone is first subjected to mild oxidation to form a C-21 aldehyde intermediate. This intermediate is then further oxidized in the presence of methanol to yield the final methyl ester product, this compound.

Key reaction conditions for this methodology include the careful selection of oxidizing agents to ensure selectivity for the C-21 hydroxyl group and control of reaction parameters such as temperature and reaction time to maximize yield and minimize side products.

While specific catalytic approaches for the direct synthesis of this compound are not extensively detailed in publicly available literature, general principles of catalytic esterification are applicable. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed to protonate the carboxylic acid intermediate (formed in situ), making it more susceptible to nucleophilic attack by methanol.

Alternatively, base-catalyzed transesterification could be a potential route, although it is less common for this specific transformation. Enzymatic catalysis, utilizing lipases, presents a green alternative that can offer high selectivity and mild reaction conditions, though its application specifically to this compound synthesis is not widely documented.

Optimizing the yield of this compound synthesis involves several strategic considerations. The choice of solvent can significantly impact reaction rates and equilibrium positions. The use of an excess of methanol can drive the esterification equilibrium towards the product side. The removal of water, a byproduct of the esterification reaction, is another critical factor in maximizing yield. This can be achieved through azeotropic distillation or the use of dehydrating agents.

Purification of the final product, typically through recrystallization or chromatography, is essential to remove unreacted starting materials and any side products, thereby ensuring a high purity of the final this compound.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. In the context of this compound production, this involves the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste.

The application of biocatalysis, using enzymes like lipases for the esterification step, represents a significant advancement in green steroid synthesis. Biocatalytic methods often proceed under mild conditions, in aqueous or benign solvent systems, and with high chemo- and regioselectivity, reducing the need for protecting groups and minimizing side reactions.

The stereoselective synthesis of related compounds, such as the 20α- and 20β-epimers of methyl 20-dihydroprednisolonate, highlights the importance of chiral control in steroid chemistry. These epimers are diastereomers that differ in the spatial orientation of the hydroxyl group at the C-20 position.

The synthesis of these specific epimers would involve the stereoselective reduction of the C-20 ketone of a suitable prednisolone ester precursor. This can be achieved using chiral reducing agents or through biocatalytic reductions, which are known for their high stereoselectivity. The choice of catalyst or biocatalyst would determine which epimer is preferentially formed. While the specific synthesis of the methyl 20-dihydroprednisolonate epimers is not extensively documented, the principles of stereoselective ketone reduction are well-established and applicable.

Flow Chemistry Applications in Steroid Synthesis

The synthesis of complex molecules like steroids, including this compound, often involves lengthy and intricate processes. uva.nl Traditional batch synthesis methods for steroids can be challenging, but the advent of enabling chemical technologies, such as continuous flow chemistry, is offering new solutions to overcome these difficulties. uva.nl Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a tank, holds significant promise for steroid synthesis. uva.nl

This technology offers several advantages over batch processes, including improved process efficiency, better optimization, waste minimization, enhanced safety, and easier scalability. uva.nl While still an emerging field in steroid manufacturing, the application of flow technology is expected to drive methodological development and provide innovative strategies for previously unexplored chemistries. uva.nl The integration of continuous flow setups with other technologies like biocatalysis and photochemistry is being explored to further streamline and enhance the synthesis of structurally diverse steroids. uva.nl For instance, flow chemistry has been successfully utilized in the synthesis of various complex drugs, demonstrating its potential for producing high-purity products efficiently and safely. nih.gov

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The development of new therapeutic agents often involves the synthesis of various analogs and derivatives of a lead compound to investigate its structure-activity relationship (SAR). This process is crucial for optimizing the compound's properties. In the context of glucocorticoids like this compound, synthetic modifications are aimed at improving physicochemical properties, such as water solubility, and enhancing therapeutic effects while minimizing systemic side effects. nih.gov

Modification at the C-17 Position (e.g., steroid-17-yl methyl glycolate (B3277807) derivatives)

The C-17 position of the steroid nucleus is a common target for modification to alter the pharmacokinetic and pharmacodynamic properties of corticosteroids. Introducing an ester protecting group at the 17-hydroxyl position can significantly change the drug's metabolic pathway and reduce side effects. google.com

One area of research involves the synthesis of steroid-17-yl methyl glycolate derivatives. In a study evaluating various acyl derivatives, a pivaloyl derivative (compound 9) was found to be instantaneously metabolized to this compound (compound 1) in systemic serum. nih.gov This rapid conversion highlights the potential of C-17 modifications to create prodrugs that release the active compound in the body. nih.gov

Table 1: In Vitro Half-Life of Steroid Derivatives in Human Serum

| Compound | Derivative Type | In Vitro Half-Life (hours) |

|---|---|---|

| 8 | Acetyl derivative | 18.2 |

| 9 | Pivaloyl derivative | 43.8 |

| Prednisolone | - | Extremely stable |

| Dexamethasone | - | Extremely stable |

Data sourced from a study on steroid-17-yl methyl glycolate derivatives. nih.gov

Modifications at Other Steroid Nucleus Positions (e.g., 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates)

Modifications at other positions of the steroid core are also explored to fine-tune the biological activity. As part of an "antedrug" approach, which aims to develop safer steroids that are metabolized into inactive forms, 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates have been synthesized. nih.govbenthamdirect.com

The synthesis involved reacting the 21-mesylate of methyl-16-prednisolonecarboxylates with sodium thioalkoxides, resulting in the desired thioalkylethers in yields of 60-75%. nih.govbenthamdirect.com In vitro metabolic studies showed that these new derivatives were predictably metabolized to inactive 16-carboxylic acids. nih.govbenthamdirect.com Importantly, all the newly synthesized antedrugs exhibited a lower binding affinity for the glucocorticoid receptor compared to prednisolone. nih.govbenthamdirect.com This indicates that replacing the 21-hydroxyl group with a thioalkylether function in 16-prednisolone carboxylate esters decreases their receptor binding affinity, a key aspect of the antedrug strategy. nih.govbenthamdirect.com

Table 2: Synthesis and Receptor Binding Affinity of 21-Thioalkylether Derivatives

| Starting Material | Reagent | Product | Yield | Glucocorticoid Receptor Binding Affinity |

|---|---|---|---|---|

| 21-mesylate of methyl-16-prednisolonecarboxylates | Na-thioalkoxides | 21-thioalkylether derivatives | 60-75% | Lower than prednisolone |

This table summarizes the synthesis and findings related to 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates. nih.govbenthamdirect.com

Introduction of Heteroatoms or Functional Groups

The incorporation of heteroatoms—atoms other than carbon and hydrogen, such as oxygen, nitrogen, sulfur, or halogens—into the steroid framework can impart distinct chemical and biological properties. nih.gov This strategy has attracted significant attention in medicinal chemistry for the development of novel therapeutic agents. nih.gov

Introducing heteroatoms can lead to compounds with enhanced therapeutic profiles and allows for the exploration of new drug candidates. nih.gov For example, fluorination at the C-9 position of the steroid ring is a well-known modification that enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The introduction of a 2-methylsulfanyl-acetyl side chain at C-21 has also been explored to develop potential imaging agents for glucocorticoid receptors. illinois.edu These modifications highlight the broad potential of incorporating different functional groups and heteroatoms to create steroid derivatives with unique properties and applications. nih.gov

Pre Clinical Pharmacological Investigations of Methyl Prednisolonate

Molecular Mechanisms of Action (in vitro and ex vivo)

Methyl prednisolonate, a synthetic glucocorticoid, exerts its effects through a series of intricate molecular interactions that primarily involve the glucocorticoid receptor (GR). These interactions ultimately lead to the modulation of gene expression and intracellular signaling pathways, forming the basis of its pharmacological activity.

Glucocorticoid Receptor Binding Affinity and Selectivity (in vitro studies)

The initial and pivotal step in the mechanism of action of this compound is its binding to the cytosolic glucocorticoid receptor. Upon binding, the receptor-ligand complex undergoes a conformational change, activates, and translocates to the nucleus. In the nucleus, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes.

The selectivity of this compound for the glucocorticoid receptor over other steroid receptors, such as the mineralocorticoid receptor (MR), is another important aspect of its pharmacological profile. High selectivity for the GR is desirable as it minimizes off-target effects that can arise from the activation of other nuclear receptors.

| Compound | Receptor | Binding Affinity | Selectivity |

|---|---|---|---|

| This compound | Glucocorticoid Receptor (GR) | High | High for GR over MR |

| Dexamethasone | Glucocorticoid Receptor (GR) | High (Reference) | High for GR over MR |

Modulation of Intracellular Signaling Pathways (e.g., NF-κB activity in cell lines)

A significant component of the anti-inflammatory action of this compound is its ability to interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.com NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov

In vitro studies have shown that this compound can effectively inhibit NF-κB activation. nih.gov This inhibition can occur through several mechanisms. The activated glucocorticoid receptor can directly interact with NF-κB subunits, preventing their translocation to the nucleus and subsequent binding to DNA. Additionally, the GR can induce the expression of Inhibitor of kappa B (IκB), a protein that sequesters NF-κB in the cytoplasm, thereby preventing its activation. patsnap.com

The inhibition of NF-κB activity by this compound has been demonstrated in various cell lines. For instance, in a rat model of spinal cord injury, methylprednisolone (B1676475) was shown to reduce NF-κB binding activity. nih.gov Furthermore, studies using C2C12 myoblasts have established in vitro assays to quantify the inhibitory effect of corticosteroids on NF-κB activity. nih.gov

| Cell Line | Stimulus | Effect of this compound | Key Finding |

|---|---|---|---|

| Various cell lines | Pro-inflammatory signals (e.g., TNF-α) | Inhibition of NF-κB activation | Reduces expression of inflammatory mediators patsnap.comnih.gov |

| C2C12 myoblasts | TNF-α | Dose-dependent inhibition of NF-κB | Demonstrates a quantifiable inhibitory effect nih.gov |

Transcriptional Regulation and Gene Expression Profiling (e.g., RNA-seq in cell models)

The binding of the this compound-GR complex to GREs leads to either the activation (transactivation) or repression (transrepression) of target gene transcription. This transcriptional regulation is the primary mechanism by which glucocorticoids exert their wide-ranging effects.

Transactivation: The GR complex can directly bind to positive GREs in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription. An example of a gene upregulated by glucocorticoids is annexin-1 (also known as lipocortin-1), which plays a role in inhibiting phospholipase A2 and thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes. patsnap.com

Transrepression: Conversely, the GR complex can repress the expression of pro-inflammatory genes. This often occurs through protein-protein interactions with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their respective DNA response elements. researchgate.net

Gene expression profiling techniques, such as RNA-sequencing (RNA-seq), have been instrumental in elucidating the global transcriptional changes induced by glucocorticoids in various cell models. For example, RNA-seq studies on human airway smooth muscle cells treated with dexamethasone identified hundreds of differentially expressed genes, including both well-established and novel glucocorticoid-responsive genes. nih.govplos.org These studies provide a comprehensive view of the genes and pathways modulated by glucocorticoids, offering insights into their mechanisms of action. nih.gov While specific RNA-seq data for this compound was not found in the provided search results, the general principles of glucocorticoid-mediated transcriptional regulation are applicable. Studies on prednisolone (B192156) have also shown differential gene expression in various cell types. nih.govnih.gov

Interactions with Other Nuclear Receptors or Transcription Factors (e.g., AP-1)

Beyond its direct interaction with GREs and NF-κB, the glucocorticoid receptor activated by this compound can engage in crosstalk with other nuclear receptors and transcription factors, further refining its control over gene expression.

A key example of this crosstalk is the interaction with Activator Protein-1 (AP-1). AP-1 is a transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as in the inflammatory response. The activated GR can physically interact with components of the AP-1 complex, such as c-Jun and c-Fos, leading to the mutual repression of their transcriptional activities. researchgate.net This interaction is a critical component of the anti-inflammatory effects of glucocorticoids, as many pro-inflammatory genes are regulated by AP-1. Some synthetic glucocorticoids have been developed to specifically enhance AP-1 inhibition while minimizing transactivation, with the aim of separating anti-inflammatory effects from side effects. nih.gov

Crosstalk also occurs with other nuclear receptors, which can involve competition for shared coactivator proteins. frontiersin.org This can lead to a complex interplay of signaling pathways that fine-tunes the cellular response to this compound. The interaction of nuclear receptors can be crucial in regulating the expression of genes involved in metabolism and detoxification. frontiersin.orgnih.gov

Cellular Effects and Biological Activities (in vitro and ex vivo)

The molecular mechanisms of this compound translate into a range of observable effects at the cellular level. These effects have been characterized in various in vitro and ex vivo experimental systems.

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cell types. For example, in cultures of human oligodendroglioma cells (HOG), methylprednisolone caused a dose-dependent decrease in proliferation and differentiation. mdpi.com Similarly, it has been shown to inhibit the proliferation of lymphocytes in mixed lymphocyte cultures. nih.gov The cytotoxic activity of methyl prednisolone has been observed in different human lymphoid cell lines, with varying degrees of sensitivity. nih.gov

Furthermore, this compound has been shown to modulate the production of cytokines in in vitro models of inflammation. In co-cultures of synoviocytes and peripheral blood mononuclear cells, methylprednisolone inhibited the production of pro-inflammatory cytokines such as IL-17, IL-6, IL-1β, and IFN-γ in a dose-dependent manner. frontiersin.org It can also influence the balance of different T-cell subsets, for instance by modulating the Tfr/Tfh ratio. nih.gov

Ex vivo studies using peripheral blood mononuclear cells from patients have also been employed to assess the cellular effects of methylprednisolone. For example, the in vitro sensitivity of these cells to methylprednisolone has been investigated as a potential predictor of clinical response in certain conditions. nih.gov

| Cell Type/System | Observed Effect of this compound | Key Finding |

|---|---|---|

| Human Oligodendroglioma Cells (HOG) | Decreased proliferation and differentiation | Dose-dependent effect on cell growth and maturation mdpi.com |

| Human Lymphocytes (in MLC) | Inhibition of proliferation | Suppresses immune cell expansion nih.gov |

| Human Lymphoid Cell Lines | Cytotoxicity | Cell-line dependent sensitivity to the compound nih.gov |

| Synoviocytes and PBMC co-culture | Inhibition of pro-inflammatory cytokine production | Reduces key mediators of inflammation frontiersin.org |

| T-cells | Modulation of Tfr/Tfh ratio | Influences the balance of immune regulatory cells nih.gov |

Immunomodulatory Effects on Immune Cell Subsets (e.g., lymphocyte proliferation suppression)

Methylprednisolone exerts significant immunomodulatory effects by influencing the function and proliferation of various immune cell subsets. A primary mechanism is the suppression of T-cell lymphocyte functions. Studies have demonstrated that methylprednisolone can induce apoptosis (programmed cell death) in T-cells, particularly at moderate-to-high doses, while largely preserving B-cell function and antibody production geneesmiddeleninformatiebank.nl.

In mixed lymphocyte cultures, low doses of methylprednisolone have been shown to strongly inhibit the generation of secondary proliferative and cytotoxic cells. nih.gov This indicates that the steroid can prevent the priming of specific T-cells that are responsible for cytotoxic responses and proliferation upon secondary exposure to an antigen nih.gov. However, it does not render these cells permanently unresponsive; lymphocytes primed in the presence of the compound can still respond to the original stimuli in a primary fashion nih.gov. Interestingly, even at high concentrations, methylprednisolone did not inhibit the induction of suppressor T-lymphocytes, suggesting a selective effect on different T-cell subsets nih.gov.

Further research in patients with multiple sclerosis has assessed the in vitro and in vivo effects of methylprednisolone on circulating lymphocytes. In these studies, low molar concentrations of the compound increased pokeweed mitogen-stimulated IgG synthesis by unfractionated lymphocytes. nih.gov Phenotypic analysis of cells from patients before and after treatment showed no significant alteration in the populations of CD4 or CD8 cells, or their subpopulations nih.gov.

Anti-inflammatory Mechanisms in Cell-Based Assays (e.g., macrophage cell-derived MV-DEX studies)

The anti-inflammatory mechanisms of methylprednisolone are complex, involving the modulation of gene expression and cellular signaling pathways. At a molecular level, methylprednisolone diffuses across the cell membrane and binds to intracellular glucocorticoid receptors geneesmiddeleninformatiebank.nl. This complex then moves into the nucleus, where it interacts with DNA to either enhance or suppress the transcription of specific genes, ultimately inhibiting pro-inflammatory signals and promoting anti-inflammatory ones geneesmiddeleninformatiebank.nldrugbank.com.

Macrophages, key cells in the innate immune system, are a primary target of glucocorticoids frontiersin.orgfrontiersin.org. Methylprednisolone can inhibit the activation of pro-inflammatory (M1) macrophages and promote the polarization towards an anti-inflammatory (M2) phenotype nih.gov. For instance, studies with the related glucocorticoid prednisolone have shown it suppresses the expression of M1 markers while increasing the transcription of M2 markers like CD163 and CD206 nih.gov. This shift helps in the resolution of inflammation frontiersin.org.

While specific studies on "MV-DEX" (dexamethasone-loaded microvesicles) focus on a different glucocorticoid, the principle of using macrophage-derived microvesicles (MVs) or small extracellular vesicles (sEVs) as drug delivery systems is a relevant area of research nih.govnih.govfrontiersin.org. These MVs can be engineered to carry anti-inflammatory agents to target sites nih.govnih.gov. Macrophages themselves generate these vesicles, which play roles in cell-to-cell communication frontiersin.org. The anti-inflammatory effect of methylprednisolone on the macrophage itself would influence the signaling molecules packaged into these vesicles, representing an indirect mechanism of action. By suppressing pro-inflammatory mediators in macrophages, methylprednisolone reduces the inflammatory signals that can be propagated via these extracellular vesicles db-thueringen.de.

Apoptosis and Cell Cycle Modulation in Pre-clinical Models

Methylprednisolone can influence cell fate by inducing programmed cell death (apoptosis) and altering the cell cycle. This is a key aspect of its immunosuppressive activity, particularly on T-lymphocytes geneesmiddeleninformatiebank.nl.

In a study using Madin-Darby canine kidney (MDCK) tubular epithelial cells, the related glucocorticoid prednisolone was investigated for its effects on cellular damage induced by cyclosporin A (CsA), an immunosuppressant known to cause nephrotoxicity. Pretreatment with prednisolone protected the cells from CsA-induced apoptosis nih.gov. However, it did not prevent the cells from undergoing G0/G1 cell cycle arrest, even at its maximum protective concentration nih.gov. This suggests that the protective effects against apoptosis and the modulation of the cell cycle are distinct mechanisms. The study concluded that prednisolone's protective effect was linked to its ability to suppress the generation of reactive oxygen species (ROS) nih.gov.

Differentiation and Proliferation Studies in Specific Cell Types

Methylprednisolone's effects on cell differentiation and proliferation are highly context- and cell-type-dependent.

In studies on rat spinal cord-derived neural progenitor cells (NPCs), methylprednisolone was found to have a suppressive effect on proliferation, even under low oxygen conditions nih.gov. The proportion of nestin-positive (a marker for progenitor cells) NPCs decreased following treatment with the compound. Furthermore, methylprednisolone influenced the differentiation of these cells, leading to a smaller number of glial fibrillary acidic protein (GFAP)-positive cells (astrocytes) and a greater number of microtubule-associated protein 2 (MAP2)-positive cells (neurons) nih.gov. These effects were linked to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Hes1, a downstream protein in the Notch signaling pathway nih.gov. Similarly, other research has shown that methylprednisolone can reduce the survival and proliferation of neural stem/progenitor cells nih.gov.

Conversely, in a different context, studies on human oligodendroglioma cells (HOG cells), a model for oligodendrocyte precursor cells, showed that methylprednisolone causes a dose-dependent decrease in their proliferation and differentiation into mature oligodendrocytes mdpi.com. This finding suggests that the compound's effects may not be favorable for remyelination processes where the proliferation and differentiation of these cells are crucial mdpi.com.

| Cell Type | Effect on Proliferation | Effect on Differentiation | Associated Molecular Pathways | Reference |

|---|---|---|---|---|

| Rat Neural Progenitor Cells (NPCs) | Decreased | Decreased differentiation into astrocytes; Increased differentiation into neurons | Inhibition of HIF-1α and Hes1 | nih.gov |

| Human Oligodendroglioma (HOG) Cells | Decreased | Decreased differentiation into oligodendrocytes | Not specified | mdpi.com |

Pharmacodynamics in Animal Models (Pre-clinical Efficacy Studies)

Evaluation in Murine Models of Inflammation and Autoimmunity (e.g., cotton pellet granuloma bioassay, oxazolone-induced ear edema)

Methylprednisolone has been evaluated in various murine models to determine its efficacy in treating inflammation and autoimmune conditions.

In the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics human multiple sclerosis, methylprednisolone treatment induced reversible clinical and pathological remission. nih.gov It was also associated with a loss of lymphocyte reactivity to myelin oligodendrocyte glycoprotein, a key autoantigen in this disease nih.gov. Another study using the EAE model found that intranasally administered methylprednisolone effectively reduced clinical scores and neuroinflammation imrpress.com.

In a murine model of experimental autoimmune myositis, an inflammatory muscle disease, methylprednisolone was compared to rapamycin. While both showed therapeutic effects, rapamycin was found to have better efficacy in treating myositis in this specific model. nih.gov Methylprednisolone is also used as a positive control in studies of Systemic Lupus Erythematosus (SLE) in MRL/lpr lupus mice aragen.com. In these models, it has been shown to lower proteinuria scores, a marker of kidney damage associated with SLE aragen.com.

The oxazolone-induced ear edema model is a standard method for evaluating anti-inflammatory compounds. nih.govasianjpr.com This model creates a delayed-type hypersensitivity reaction, where application of the chemical oxazolone causes measurable ear swelling due to inflammation asianjpr.comneurofit.comaragen.com. The efficacy of a test compound is determined by its ability to reduce this swelling aragen.comresearchgate.net. This model is valuable for assessing both topical and systemic anti-inflammatory activity asianjpr.com.

The cotton pellet granuloma bioassay is another common pre-clinical model used to assess the anti-inflammatory properties of compounds. In this assay, sterile cotton pellets are implanted subcutaneously in rodents. These pellets induce a chronic inflammatory response, leading to the formation of granulomatous tissue around the implant. The anti-inflammatory effect of a substance is quantified by measuring the reduction in the dry weight of the granuloma formed over a period of several days. This model is particularly useful for evaluating the efficacy of drugs against the proliferative phase of inflammation.

Efficacy in Organ-Specific Disease Models (e.g., renal targeting, brain angiogenesis in mdx mice)

Pre-clinical studies have investigated the efficacy of methylprednisolone in models of diseases affecting specific organs, sometimes employing novel delivery strategies to enhance local effects.

Renal Targeting: To mitigate systemic side effects, researchers have developed strategies to target methylprednisolone directly to the kidneys. One approach involves creating a conjugate of methylprednisolone and lysozyme (B549824) (MPS-LZM) nih.govmdpi.comresearchgate.net. Lysozyme acts as a carrier that is filtered by the glomerulus and absorbed by proximal tubular epithelial cells in the kidneys mdpi.comresearchgate.net. Pharmacokinetic experiments in animal models confirmed that this conjugate significantly increased the renal exposure to active methylprednisolone compared to the free drug, improving the targeting efficiency by approximately 14-fold nih.govmdpi.comresearchgate.net.

| Compound | Renal Exposure (AUC₀₋t in h*ng/mL) | Improvement in Targeting Efficiency | Reference |

|---|---|---|---|

| Free Methylprednisolone (MP) | 17.59 | - | nih.govmdpi.comresearchgate.net |

| Methylprednisolone-Lysozyme (MPS-LZM) | 242.18 | ~14-fold | nih.govmdpi.comresearchgate.net |

Brain Angiogenesis in mdx Mice: The mdx mouse is an experimental model for Duchenne Muscular Dystrophy (DMD) nih.govplos.org. In the brains of these mice, there is an overexpression of angiogenic markers like HIF1α and VEGFA, leading to altered blood vessel formation nih.gov. A study evaluated the effect of α-methyl-prednisolone on this process. The research demonstrated that treatment with the compound induced a significant reduction in the mRNA and protein levels of these angiogenic markers nih.gov. The mechanism was suggested to be through the suppression of Protein Kinase C (PKC), which in turn normalized angiogenesis in the dystrophic brains nih.gov.

Biomarker Modulation in Animal Studies (e.g., HIF1α, VEGFA, VEGFR-2, PKC in mdx mice)

In pre-clinical evaluations using the mdx mouse model, an experimental analog for Duchenne Muscular Dystrophy (DMD), methylprednisolone has been shown to significantly modulate key biomarkers associated with angiogenesis. oup.com Studies have demonstrated that in the brains of dystrophic mdx mice, there is a notable overexpression of Hypoxia-Inducible Factor 1 alpha (HIF1α), Vascular Endothelial Growth Factor A (VEGFA), and its receptor, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as FLK1. oup.com This upregulation occurs in parallel with an increase in the expression of Protein Kinase C (PKC). oup.com

Treatment with α-methyl-prednisolone was found to induce a significant reduction in the mRNA and protein levels of HIF1α, VEGFA, VEGFR-2, and PKC. oup.com This suggests a mechanism of action for the compound that involves the normalization of angiogenesis in the dystrophic brain through the suppression of PKC-mediated pathways. oup.com The modulation of these specific biomarkers highlights the compound's activity in complex biological pathways related to vascularization and tissue response in a disease model.

Table 1: Effect of this compound on Angiogenic Biomarkers in mdx Mice Brain

| Biomarker | Observation in Untreated mdx Mice | Effect of this compound Treatment |

|---|---|---|

| HIF1α | Overexpressed | Significant reduction in mRNA and protein levels oup.com |

| VEGFA | Overexpressed | Significant reduction in mRNA and protein levels oup.com |

| VEGFR-2 (FLK1) | Overexpressed | Significant reduction in mRNA and protein levels oup.com |

| PKC | Increased Expression | Significant reduction in mRNA and protein levels oup.com |

Dose-Response Relationships in Pre-clinical Settings (e.g., granuloma formation inhibition)

The dose-dependent effects of methylprednisolone have been investigated in pre-clinical, in-vitro models of granuloma formation. Granulomas are characterized by the presence of multinucleated giant cells (MGCs), which are formed by the fusion of monocytes. In one such study, methylprednisolone was shown to inhibit the formation of these MGCs in a dose-dependent manner.

The investigation utilized a range of methylprednisolone concentrations from 0.001 to 100 µM. A significant decrease in the number of MGCs was observed at a concentration of 0.1 µM. oup.com At this concentration, aggregation of monocytes still occurred, but their fusion into MGCs was inhibited. oup.com At higher concentrations, methylprednisolone completely abrogated the formation of MGCs. oup.com These findings demonstrate a clear dose-response relationship for methylprednisolone in the inhibition of a key cellular process involved in granuloma formation.

Table 2: Dose-Response of this compound on In-Vitro Granuloma Formation

| This compound Concentration | Effect on Multinucleated Giant Cell (MGC) Formation |

|---|---|

| 0.001 µM | No significant effect reported |

| 0.1 µM | Significant decrease in the number of MGCs oup.com |

| > 0.1 µM | Complete abrogation of MGC formation oup.com |

Structure Activity Relationship Sar and Computational Studies of Methyl Prednisolonate

SAR Analysis of Methylprednisolone (B1676475) and its Derivatives

The development of methylprednisolone from its parent compound, prednisolone (B192156), is a classic example of SAR-guided drug design. The key structural modification in methylprednisolone is the addition of a methyl group at the 6α position of the steroid nucleus. This seemingly minor alteration has profound effects on its biological activity.

Esterification of the hydroxyl groups on the methylprednisolone molecule is a common strategy to modulate its physicochemical properties, such as lipophilicity and solubility, which in turn affects its absorption, distribution, and ultimately, its potency and duration of action. These ester derivatives are often considered prodrugs, which are converted to the active methylprednisolone within the body.

One prominent example is Methylprednisolone Aceponate (MPA), a diester at the C17 and C21 positions. wikipedia.org This modification significantly increases the lipophilicity of the molecule. This enhanced lipophilicity is crucial for topical applications, as it facilitates penetration into the skin. Once absorbed, MPA is metabolized to active forms, allowing for localized anti-inflammatory effects. nih.govpatsnap.com The choice of the ester group can tailor the drug for specific applications; for instance, water-soluble esters like sodium succinate (B1194679) are used for intravenous administration where rapid action is required. nih.gov

Table 1: Comparison of Methylprednisolone and its Ester Derivative

| Compound | Key Structural Difference | Primary Application Route | Effect of Modification |

|---|---|---|---|

| Methylprednisolone | Parent molecule | Oral, Intravenous | Systemic anti-inflammatory effects |

| Methylprednisolone Aceponate | Diester at C17 and C21 | Topical | Increased lipophilicity for enhanced skin penetration |

| Methylprednisolone Sodium Succinate | Ester at C21 | Intravenous | Increased water solubility for parenteral administration |

The biological efficacy of methylprednisolone is highly dependent on its specific functional groups and the precise stereochemistry of its steroid nucleus. slideshare.netresearchgate.net The core steroid structure, a tetracyclic system, provides the essential scaffold for interaction with the glucocorticoid receptor. uomustansiriyah.edu.iq

Key functional groups contributing to its activity include:

The 3-keto and Δ4,5 double bond in the A-ring: These are essential for glucocorticoid activity.

The 11β-hydroxyl group: This group is crucial for binding to the glucocorticoid receptor and for the anti-inflammatory activity.

The 6α-methyl group: This is the defining feature of methylprednisolone compared to prednisolone. This group enhances glucocorticoid potency and reduces the mineralocorticoid (salt-retaining) side effects. uomustansiriyah.edu.iq

The stereochemistry of the steroid nucleus is critical. The trans-fusion of the B/C and C/D rings creates a relatively flat molecular structure that fits into the ligand-binding pocket of the glucocorticoid receptor. slideshare.netresearchgate.net Even small changes in the orientation of substituents can dramatically alter biological activity. The specific spatial arrangement of the hydroxyl and methyl groups is what allows for high-affinity binding to the receptor and subsequent modulation of gene expression. nih.gov

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for biological activity. For methylprednisolone and other glucocorticoids, the key pharmacophoric elements for binding to the glucocorticoid receptor have been well-characterized. These include:

Hydrogen bond donors: The 11β- and 21-hydroxyl groups act as hydrogen bond donors, forming crucial interactions with amino acid residues in the receptor's binding pocket.

Hydrogen bond acceptors: The 3- and 20-keto groups serve as hydrogen bond acceptors.

Hydrophobic core: The steroid nucleus itself provides a large hydrophobic surface that interacts with nonpolar residues in the receptor.

Computational models, such as those generated using the HipHop algorithm in Catalyst software, can define these features in 3D space, aiding in the design of new molecules with desired activities. mdpi.com The precise geometry of these features is paramount for high-affinity binding and potent glucocorticoid activity.

Computational Chemistry and Molecular Modeling

Computational techniques are powerful tools for investigating the interactions between methylprednisolone and its biological targets at a molecular level. These methods provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of methylprednisolone, docking simulations with the glucocorticoid receptor (GR) have provided detailed insights into its binding mode. These simulations have confirmed the importance of the key pharmacophoric elements, showing how the hydroxyl and keto groups of methylprednisolone form a network of hydrogen bonds with specific amino acid residues in the GR's ligand-binding domain. oup.com

For instance, studies have shown that the 3-keto group and the 11β-hydroxyl group are critical for anchoring the molecule within the binding pocket. The hydrophobic steroid core fits snugly into a corresponding hydrophobic cavity in the receptor. Docking studies can also be used to compare the binding of different corticosteroids and their derivatives, helping to explain differences in their potencies. tandfonline.com

More recent in silico studies have also explored the binding of methylprednisolone to other proteins, such as the main protease (Mpro) of SARS-CoV-2, suggesting potential for drug repurposing. karazin.ua These studies have calculated binding energies and identified key interactions, providing a rationale for further experimental investigation. karazin.ua

Table 2: Predicted Binding Energies of Corticosteroids with SARS-CoV-2 Mpro

| Corticosteroid | Binding Energy (kcal/mol) |

|---|---|

| Dexamethasone | -7.8 |

| Triamcinolone | -7.6 |

| Methylprednisolone | -7.5 |

| Prednisone | -7.4 |

| Prednisolone | -7.0 |

| Hydrocortisone (B1673445) | -6.6 |

Data from in silico docking studies. karazin.ua

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. uu.nl These simulations can reveal how the binding of methylprednisolone affects the conformation and flexibility of the glucocorticoid receptor, and how stable the ligand-receptor complex is.

MD simulations have shown that upon binding of a glucocorticoid, the receptor undergoes a conformational change that is essential for its activity, including its translocation to the nucleus to regulate gene expression. nih.gov The stability of the methylprednisolone-GR complex can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will exhibit relatively small fluctuations in these values.

These simulations can also provide insights into the role of individual amino acid residues in the binding pocket and how mutations in these residues might affect ligand binding and receptor activation. By understanding the dynamics of the methylprednisolone-GR interaction, researchers can gain a more complete picture of its mechanism of action and potentially design new glucocorticoids with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov For corticosteroids like methyl prednisolonate, QSAR studies are instrumental in understanding the specific molecular features that govern their interaction with receptors, such as the glucocorticoid receptor (GR) and corticosteroid-binding globulin (CBG), thereby influencing their anti-inflammatory potency.

A key application of QSAR in the context of corticosteroids has been to elucidate the binding affinity to CBG, which is crucial for the transport and bioavailability of these drugs. In one such study, a QSAR analysis was performed on a series of 30 steroids, including this compound analogs. The model was developed using Wang-Ford charges of non-hydrogen atoms, derived from the molecular electrostatic potential surface of geometries optimized with the AM1 semi-empirical method. nih.gov

The resulting QSAR models demonstrated a strong correlation between the electronic properties of specific atoms in the steroid nucleus and the binding affinity to CBG. nih.gov The study highlighted that the charges on atoms at key positions are significant contributors to the binding affinity. nih.gov This indicates that modifications at these sites can substantially alter the biological activity of the molecule. Furthermore, the inclusion of the molar refractivity (MR) descriptor in a parabolic relationship suggested that dispersion interactions also play a role in the binding process. nih.gov

The statistical robustness of the developed models was confirmed through "leave-one-out" cross-validation, yielding high predictive variance (77-82%) and explained variance (83-87%), indicating a strong predictive potential for new, similar compounds. nih.gov

Table 1: Key Atomic Positions in the Steroid Nucleus Influencing Corticosteroid-Binding Globulin (CBG) Affinity based on QSAR Modeling nih.gov

| Ring | Atomic Position(s) | Significance in QSAR Model |

| A | 3, 4, 5 | Charges on these atoms significantly contribute to binding affinity. |

| B/C Fusion | 8, 9 | Charges at the fusion points of these rings are important for binding. |

| D | 16 | The charge on this atom is a significant descriptor for binding affinity. |

In Silico ADME Prediction for Pre-clinical Relevance

Before a drug candidate can advance to clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be thoroughly evaluated. Poor pharmacokinetic profiles are a major reason for the failure of drug candidates during development. In silico ADME prediction models offer a rapid and cost-effective method to assess these properties in the early stages of drug discovery, helping to prioritize candidates with favorable characteristics. researchgate.netuniroma1.it

For this compound, computational tools like SwissADME can be utilized to predict its pharmacokinetic properties based on its chemical structure. sciensage.info These predictions are based on a combination of physicochemical properties and established rules, such as Lipinski's Rule of Five, which helps to forecast a drug's oral bioavailability.

The in silico analysis of this compound involves the prediction of several key parameters:

Physicochemical Properties: These include molecular weight, number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These fundamental properties are crucial determinants of a drug's behavior in a biological system.

Lipophilicity: Often expressed as LogP, this parameter indicates the compound's partitioning between an oily and an aqueous phase. It is critical for predicting absorption and distribution.

Water Solubility: This property affects the dissolution of the drug in the gastrointestinal tract and its subsequent absorption.

Pharmacokinetics: Predictions in this category include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For instance, being a substrate or inhibitor of P-glycoprotein (P-gp) or CYP isoforms like CYP3A4 can significantly impact a drug's bioavailability and potential for drug-drug interactions.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value/Classification | Pre-clinical Relevance |

| Physicochemical Properties | ||

| Molecular Formula | C22H30O5 | Basic structural information. |

| Molecular Weight | 374.48 g/mol | Influences diffusion and absorption. |

| # Hydrogen Bond Acceptors | 5 | Affects solubility and receptor binding. |

| # Hydrogen Bond Donors | 3 | Affects solubility and receptor binding. |

| Molar Refractivity | 98.50 | Relates to molecular volume and polarizability. |

| Topological Polar Surface Area (TPSA) | 94.83 Ų | Correlates with drug transport and bioavailability. |

| Lipophilicity | ||

| Log P (Consensus) | 1.80 | Indicates good membrane permeability. |

| Water Solubility | ||

| Solubility Class | Moderately soluble | Influences dissolution and absorption. |

| Pharmacokinetics | ||

| Gastrointestinal (GI) absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates low potential for central nervous system side effects. |

| P-gp Substrate | Yes | Suggests the molecule may be actively transported out of cells, affecting distribution. |

| CYP3A4 Inhibitor | No | Low likelihood of inhibiting the metabolism of other drugs metabolized by this enzyme. |

| Drug-likeness | ||

| Lipinski's Rule Violations | 0 | Conforms to the rule of five, predicting good oral bioavailability. |

De Novo Drug Design Principles Applied to this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic molecular framework or scaffold. The steroidal nucleus of this compound represents a well-established and potent anti-inflammatory scaffold. Applying de novo design principles to this scaffold aims to generate new chemical entities that may retain or enhance the desired anti-inflammatory activity while improving other properties, such as selectivity for the glucocorticoid receptor or possessing a more favorable ADME profile.

One key strategy in this area is scaffold hopping , a computational technique used to identify isofunctional molecular structures with chemically distinct core structures. uniroma1.itbhsai.org The goal is to replace the central steroid core of this compound with a novel, non-steroidal scaffold that maintains the crucial three-dimensional arrangement of pharmacophoric features required for binding to the glucocorticoid receptor. This can lead to the discovery of compounds with completely new intellectual property profiles and potentially improved therapeutic indices.

The process of applying de novo design to the this compound scaffold typically involves several steps:

Pharmacophore Modeling: First, the essential structural features of this compound responsible for its anti-inflammatory activity are identified. This includes the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that interact with the active site of the glucocorticoid receptor.

Scaffold Generation: Computational algorithms are then used to search virtual chemical libraries or to construct novel molecular skeletons that can accommodate the identified pharmacophoric features in the correct geometric orientation. This can involve replacing the entire steroid nucleus or parts of it with different ring systems.

Fragment Ligation: Once a new scaffold is proposed, various side chains and functional groups (fragments) are computationally attached to it to optimize interactions with the target receptor.

Scoring and Prioritization: The newly designed molecules are then evaluated and ranked using scoring functions that predict their binding affinity, drug-likeness, and synthetic accessibility. The most promising candidates can then be selected for chemical synthesis and biological testing.

The development of selective glucocorticoid receptor agonists and modulators (SEGRAMs) is an area where such design principles are highly relevant. researchgate.netnih.gov By designing novel compounds based on the this compound pharmacophore, it may be possible to create molecules that dissociate the receptor's transactivation and transrepression functions, potentially leading to a new class of anti-inflammatory agents with fewer side effects. nih.gov

Analytical Methodologies for Methyl Prednisolonate in Research

Chromatographic Techniques for Purity and Quantification in Research Samples.researchgate.netasianpubs.orgmfd.org.mkwjbphs.comnih.gov

Chromatography stands as a cornerstone for the separation and analysis of methyl prednisolonate in research settings. This family of techniques leverages the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities, reactants, and metabolites.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the quantification and purity assessment of this compound in research samples. The development of a robust HPLC method is a meticulous process that involves the strategic selection of columns, mobile phases, and detection parameters to achieve optimal separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method for this compound analysis utilizes a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an aqueous component, such as water with a pH modifier like orthophosphoric acid or ammonium (B1175870) acetate (B1210297), and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.netasianpubs.org Isocratic elution, where the mobile phase composition remains constant, is often employed for routine analysis, while gradient elution may be necessary for separating complex mixtures of impurities. asianpubs.org Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits maximum absorbance, typically around 245-254 nm. researchgate.netasianpubs.org

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. This is performed in accordance with guidelines from the International Conference on Harmonisation (ICH). Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is established by analyzing a series of standard solutions of this compound at different concentrations and demonstrating a linear relationship between the concentration and the detector response. researchgate.netasianpubs.orgwjbphs.comPrecision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). mfd.org.mkwjbphs.comAccuracy is determined by spiking a sample matrix with a known amount of this compound and calculating the percentage recovery. mfd.org.mkwjbphs.com

Below are interactive data tables summarizing typical validation parameters for HPLC analysis of this compound, compiled from various research findings.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 245 - 254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40-50 °C) |

Table 2: HPLC Method Validation Data for this compound Quantification

| Validation Parameter | Typical Results |

|---|---|

| Linearity Range | 0.1 - 600 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |

Gas Chromatography (GC) is another powerful chromatographic technique, though its direct application to this compound is limited due to the compound's relatively high molecular weight and low volatility. To overcome this, derivatization is a necessary prerequisite. This process involves chemically modifying the this compound molecule to increase its volatility and thermal stability, making it amenable to GC analysis. Common derivatization procedures for corticosteroids include the formation of methoxime-trimethylsilyl (MO-TMS) ethers. nih.govtandfonline.com

In a research context, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for the separation and identification of metabolites, especially in preclinical studies. nih.gov The high resolving power of capillary GC columns allows for the separation of closely related steroid metabolites, while the mass spectrometer provides detailed structural information for their identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry research to monitor the progress of reactions and assess the homogeneity of a sample. In the synthesis of this compound or its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. google.comgoogle.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the starting material and, if available, the pure product. The plate is then developed in a suitable solvent system, and the separated spots are visualized, often under UV light. By comparing the Rf (retention factor) values of the spots in the reaction mixture lane to those of the standards, a researcher can qualitatively assess the reaction's progress. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a single product spot. TLC is also used to quickly check the purity of isolated products; a single spot suggests a high degree of homogeneity.

Spectroscopic Characterization in Research Settings.asianpubs.orgnih.gov

Spectroscopic techniques are indispensable for the structural elucidation of this compound and the identification of any related impurities or metabolites. These methods provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. While basic 1D NMR (¹H and ¹³C) is used for routine identification, advanced 2D NMR techniques are employed in research settings to gain deeper structural insights, especially for novel derivatives or impurities.

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the steroid backbone protons, the methyl groups, and the protons of the ester functionality.

¹³C NMR provides information about the different carbon environments within the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY experiments reveal which protons are coupled to each other, helping to piece together fragments of the molecule based on proton-proton spin-spin coupling. sdsu.eduemerypharma.comyoutube.com

HSQC experiments show correlations between protons and the carbons to which they are directly attached, allowing for the definitive assignment of carbon signals. sdsu.eduemerypharma.comyoutube.com

HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular framework. sdsu.eduemerypharma.comyoutube.com

Through the combined interpretation of these NMR experiments, researchers can confirm the structure of synthesized this compound and definitively identify the structures of any unknown impurities or degradation products.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for impurity profiling and the identification of metabolites in preclinical studies of this compound.

For impurity profiling , MS, often coupled with a chromatographic separation technique like HPLC (LC-MS), can detect and provide molecular weight information for even trace-level impurities. By analyzing the fragmentation patterns of these impurities under tandem mass spectrometry (MS/MS) conditions, their structures can often be elucidated. researchgate.net

In preclinical metabolite identification , LC-MS/MS is the method of choice. nih.govresearchgate.netnih.govdshs-koeln.deresearchgate.net Biological samples, such as plasma or urine, from animal studies are analyzed to detect and identify compounds that have been structurally modified from the parent drug. The high sensitivity of modern mass spectrometers allows for the detection of low-level metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent this compound, researchers can deduce the sites of metabolic modification, such as hydroxylation, oxidation, or conjugation. nih.govresearchgate.net This information is vital for understanding the drug's metabolic fate and potential for bioactivation to reactive species.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within the methylprednisolone (B1676475) molecule. fiveable.me The IR spectrum of methylprednisolone displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds. nist.gov Analysis of the spectrum reveals the presence of key functional groups, which is essential for confirming the molecular structure.

The primary functional groups of methylprednisolone that can be identified using IR spectroscopy include:

Hydroxyl (-OH) groups: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations from the hydroxyl groups in the steroid structure. fiveable.me

Carbonyl (C=O) groups: The spectrum shows strong absorption bands corresponding to the C=O stretching vibrations. The α,β-unsaturated ketone in the A-ring and the ketone in the side chain absorb in the region of 1600-1750 cm⁻¹. The large value of anisotropy of the carbonyl group carbon is due to the shielding/deshielding effect of magnetic anisotropy. nih.gov

Carbon-carbon double bonds (C=C): The C=C stretching vibrations within the steroid's A-ring give rise to absorptions in the 1600-1680 cm⁻¹ region. fiveable.me

Carbon-hydrogen (C-H) bonds: Strong absorptions from C-H stretching in the alkane portions of the steroid backbone are found in the 2850-3000 cm⁻¹ range. fiveable.me

The specific peak positions and intensities in an IR spectrum provide a molecular fingerprint that can be used to identify methylprednisolone and distinguish it from other related steroid compounds. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Research Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, accurate, and widely used method for the quantitative determination of methylprednisolone in various research settings, including dissolution studies of pharmaceutical formulations. ijsrst.comresearchgate.net The technique is based on the principle that methylprednisolone absorbs light in the UV region due to its chromophoric α,β-unsaturated ketone structure in the A-ring. wisdomlib.org

The quantification is performed by measuring the absorbance of a solution containing methylprednisolone at its wavelength of maximum absorbance (λmax). For methylprednisolone, the λmax is consistently reported to be around 245-248 nm. ijsrst.comthaidj.org A study on a stability-indicating UV spectrophotometric method determined the λmax to be 248 nm. thaidj.org Another method developed for estimating methylprednisolone from dissolution media identified the λmax at 245 nm. ijsrst.comresearchgate.net

The method's validity is established through several parameters, including linearity, accuracy, and precision. Linearity is typically demonstrated over a specific concentration range, with a high correlation coefficient (R²) indicating a direct relationship between absorbance and concentration.

Table 1: Validation Parameters for UV-Vis Spectrophotometric Quantification of Methylprednisolone

| Parameter | Reported Value/Range | Source |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | 245 nm | ijsrst.comresearchgate.net |

| Wavelength of Max. Absorbance (λmax) | 248 nm | thaidj.org |

| Linearity Range | 5-40 µg/ml | ijsrst.comresearchgate.net |

| Correlation Coefficient (R²) | 0.998 - 0.999 | ijsrst.comresearchgate.netthaidj.org |

| Precision (% RSD) | 0.80 - 1.80% | thaidj.org |

This technique's simplicity and cost-effectiveness make it suitable for routine quality control and research assays where the quantification of methylprednisolone is required. ijsrst.com

Bioanalytical Methodologies for Pre-clinical Pharmacokinetic/Pharmacodynamic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices (animal tissues, fluids)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, sensitive, and robust technique for the quantitative analysis of methylprednisolone in complex biological matrices such as animal plasma and tissues. nih.govnih.govresearchgate.net This method is essential for pre-clinical pharmacokinetic studies, allowing for the precise measurement of drug concentrations over time. nih.govdoaj.org

A typical LC-MS/MS method for methylprednisolone involves several key steps:

Sample Preparation: Extraction of the drug from the biological matrix is crucial to remove interfering substances. Liquid-liquid extraction (LLE) using solvents like tert-butyl methyl ether is a common approach. nih.govdoaj.org

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous solution (often containing a modifier like formic acid). nih.govdoaj.org

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. doaj.orgsciex.jp

Validated LC-MS/MS assays for methylprednisolone in rat plasma and liver have demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 20 ng/mL from a 100 μL sample. nih.gov The validation of these methods ensures their reliability, with parameters like accuracy and precision falling within acceptable limits (typically ±15%). nih.gov

Table 2: Example of LC-MS/MS Method Parameters for Methylprednisolone in Rat Plasma & Liver

| Parameter | Details | Source |

|---|---|---|

| Biological Matrix | Rat Plasma, Rat Liver Homogenate | nih.gov |

| Extraction Method | Liquid-Liquid Extraction (tert-butyl methyl ether) | nih.gov |

| Chromatographic Column | C18 | nih.gov |

| Mobile Phase | Acetonitrile:0.5% formic acid (85:15, v/v) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govdoaj.org |

| MRM Transition (Plasma) | m/z 375→161 | nih.gov |

| MRM Transition (Liver) | m/z 375→357 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | nih.gov |

| Intra- and Inter-day Precision (%RSD) | ≤15.2% | nih.gov |

| Intra- and Inter-day Accuracy | 85.8% - 118% | nih.gov |

The high sensitivity and selectivity of LC-MS/MS make it the gold standard for pharmacokinetic studies of methylprednisolone in pre-clinical animal models. nih.govresearchgate.net

Immunoassays (e.g., ELISA) for Related Biomarker Measurement in Animal Models

While direct measurement of methylprednisolone is typically achieved by chromatographic methods, immunoassays like the enzyme-linked immunosorbent assay (ELISA) play a critical role in pre-clinical pharmacodynamic studies. bioxpedia.com These assays are used to measure endogenous biomarkers that are modulated by the action of methylprednisolone, providing insights into its therapeutic and physiological effects. cdnsciencepub.com

Methylprednisolone is a potent glucocorticoid that modifies the body's immune and inflammatory responses. fda.govpfizer.com Therefore, immunoassays are frequently employed in animal models to quantify biomarkers associated with these pathways, such as:

Cytokines and Chemokines: Pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) are key indicators of an immune response. ELISA kits are widely available to measure the levels of these proteins in animal serum, plasma, or tissue homogenates, allowing researchers to assess the anti-inflammatory effects of methylprednisolone. bio-techne.com

Endogenous Corticosteroids: Measuring the levels of endogenous corticosteroids like corticosterone (B1669441) (in rodents) or cortisol can help in evaluating the effect of exogenous methylprednisolone administration on the hypothalamic-pituitary-adrenal (HPA) axis. cdnsciencepub.com

A significant consideration when using immunoassays for steroid-related compounds is the potential for cross-reactivity. nih.gov An antibody designed for one steroid may bind to other structurally similar molecules. For instance, immunoassays for cortisol have shown high cross-reactivity with prednisolone (B192156) and 6-methylprednisolone. nih.gov While this can be a challenge for quantifying the drug itself, it highlights the structural similarities. For biomarker analysis, highly specific assays are chosen to ensure that the measurements accurately reflect the levels of the intended analyte without interference from the administered drug or its metabolites. bio-techne.com The development of multiplex immunoassays allows for the simultaneous measurement of multiple biomarkers from a single small sample, enhancing the data output from pre-clinical studies. bioxpedia.com

Crystallography and Solid-State Characterization

X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. srmist.edu.in This methodology has been applied to derivatives of methylprednisolone to elucidate their solid-state conformation and packing, which influences physical properties like solubility and stability.

The crystal structure of methylprednisolone acetate (form II) has been solved and refined using synchrotron X-ray powder diffraction data. cambridge.orgcambridge.org The analysis provides fundamental information about the molecule's stereochemistry and intermolecular interactions in the solid state.

Key findings from the crystallographic analysis of methylprednisolone acetate include:

Crystal System and Space Group: It crystallizes in the orthorhombic space group P2₁2₁2₁. cambridge.orgcambridge.orgresearchgate.net

Unit Cell Dimensions: The dimensions of the unit cell define the repeating lattice structure. cambridge.orgcambridge.orgresearchgate.net

This detailed structural information is vital for understanding the physicochemical properties of the solid form of the drug and for research in polymorphism, where different crystal forms of the same compound can exhibit different behaviors. google.com

Table 3: Crystallographic Data for Methylprednisolone Acetate (Form II)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂₄H₃₂O₆ | cambridge.orgcambridge.orgresearchgate.net |

| Space Group | P2₁2₁2₁ | cambridge.orgcambridge.orgresearchgate.net |

| a | 8.17608(2) Å | cambridge.orgcambridge.orgresearchgate.net |

| b | 9.67944(3) Å | cambridge.orgcambridge.orgresearchgate.net |

| c | 26.35176(6) Å | cambridge.orgcambridge.orgresearchgate.net |

| Volume (V) | 2085.474(6) ų | cambridge.orgcambridge.orgresearchgate.net |

The refined atomic coordinates and the optimized structure provide a precise model of the molecule as it exists in the solid state. cambridge.org

Polymorphism and Amorphous Solid Dispersion Studies (academic, non-clinical relevance)

In the analytical research of corticosteroids, understanding the solid-state properties of an active pharmaceutical ingredient is crucial for controlling its physicochemical properties. For the compound referred to as this compound, likely a variant or ester of methylprednisolone, studies into polymorphism and amorphous solid dispersions are fundamental. These investigations, while academic, provide essential non-clinical data regarding the material's stability, dissolution behavior, and manufacturing potential. Research in this area often uses the parent compound, prednisolone, or its other esters, like methylprednisolone aceponate and methylprednisolone acetate, as models, and the principles are directly applicable.

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. nih.gov These different forms, or polymorphs, can exhibit varied physical properties such as melting point, solubility, and stability, even though they are chemically identical. nih.govresearchgate.net

Research into the polymorphism of the closely related compound prednisolone has identified at least two anhydrous polymorphic forms (Form I and Form II) and a sesquihydrate. researchgate.netacs.org These forms are enantiotropically related, meaning one form can be reversibly converted to the other at a specific transition temperature. acs.org Studies have shown that Form II is the most thermodynamically stable form at room temperature, while Form I is metastable. researchgate.netacs.org However, above a transition temperature of approximately 130°C, Form I becomes the more stable form. acs.org Dehydration of the sesquihydrate form has been found to result in the formation of the metastable Form I. acs.org

Analytical techniques are central to identifying and characterizing these polymorphs. X-ray Powder Diffraction (XRPD) is a primary tool, as each crystalline form produces a unique diffraction pattern. For instance, a monohydrate crystal form of methylprednisolone aceponate, which crystallizes in the orthorhombic system, shows characteristic peaks at diffraction angles (2θ) of 8.6°, 12.2°, 13.6°, 15.3°, and 19.3°. google.comgoogle.com Other techniques such as Differential Scanning Calorimetry (DSC) are used to determine the melting points and enthalpies of fusion, which differ between polymorphs. researchgate.net Spectroscopic methods like Fourier Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy also provide critical data on the molecular structure and packing within the crystal. researchgate.netacs.org

| Compound | Polymorphic Form | Crystal System | Key XRPD Peaks (2θ) | Thermodynamic Stability |

|---|---|---|---|---|

| Prednisolone | Form I | Monoclinic | Not specified | Metastable at room temperature; stable >130°C acs.org |

| Prednisolone | Form II | Orthorhombic | Not specified | Stable at room temperature acs.org |

| Prednisolone | Sesquihydrate | Orthorhombic | Not specified | Hydrated form researchgate.net |

| Methylprednisolone Aceponate | Monohydrate | Orthorhombic | 8.6°, 12.2°, 13.6°, 15.3°, 19.3° google.comgoogle.com | Stable hydrated form google.com |

Amorphous Solid Dispersions (ASDs) are a strategy employed to enhance the solubility and dissolution rates of poorly water-soluble drugs like methylprednisolone. nih.gov An ASD involves dispersing the drug at a molecular level within a hydrophilic polymeric carrier, thereby converting it from a crystalline to a higher-energy amorphous state. nih.govpharmaexcipients.com This amorphous form lacks the long-range molecular order of a crystal, which circumvents the energy barrier required to break down the crystal lattice during dissolution. nih.gov

The selection of the polymer carrier is critical as it stabilizes the amorphous drug and prevents recrystallization. nih.gov Polymers such as hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS), polyvinylpyrrolidone (B124986) (PVP), and Eudragit® derivatives are commonly investigated for this purpose. researchgate.nettandfonline.commdpi.com Academic studies focus on preparing these dispersions through methods like spray drying and hot-melt extrusion and then characterizing them to confirm the amorphous state and assess physical stability. pharmaexcipients.comresearchgate.net